(R)-Methyl 5-methylisoxazolidine-5-carboxylate
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Overview
Description
®-Methyl 5-methylisoxazolidine-5-carboxylate is a chiral compound belonging to the isoxazolidine family Isoxazolidines are five-membered heterocyclic compounds containing nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 5-methylisoxazolidine-5-carboxylate typically involves the cyclization of appropriate precursors. One common method is the 1,3-dipolar cycloaddition reaction between nitrile oxides and alkenes. The reaction conditions often include:
- Solvent: Dichloromethane or toluene
- Temperature: Room temperature to reflux
- Catalysts: Lewis acids such as zinc chloride or aluminum chloride
Industrial Production Methods
Industrial production methods for ®-Methyl 5-methylisoxazolidine-5-carboxylate would likely involve optimizing the synthetic route for large-scale production. This could include:
- Continuous flow reactors for efficient mixing and heat transfer
- Use of green chemistry principles to minimize waste and energy consumption
Chemical Reactions Analysis
Types of Reactions
®-Methyl 5-methylisoxazolidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxazolidinones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction to amines using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions at the nitrogen or oxygen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol
Substitution: Alkyl halides, base catalysts like sodium hydroxide
Major Products Formed
Oxidation: Oxazolidinones
Reduction: Amines
Substitution: Alkylated isoxazolidines
Scientific Research Applications
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-Methyl 5-methylisoxazolidine-5-carboxylate would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors. The molecular targets and pathways involved could include:
Enzyme inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor modulation: Interacting with cell surface receptors to modulate signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (S)-Methyl 5-methylisoxazolidine-5-carboxylate
- 5-Methylisoxazolidine-5-carboxylic acid
- 5-Methylisoxazolidine-3-carboxylate
Comparison
Chirality: ®-Methyl 5-methylisoxazolidine-5-carboxylate is the enantiomer of (S)-Methyl 5-methylisoxazolidine-5-carboxylate, and they may exhibit different biological activities.
Functional Groups: The presence of the methyl ester group in ®-Methyl 5-methylisoxazolidine-5-carboxylate distinguishes it from other isoxazolidine derivatives.
Reactivity: The specific reactivity of ®-Methyl 5-methylisoxazolidine-5-carboxylate may differ from similar compounds due to its unique structure.
Properties
Molecular Formula |
C6H11NO3 |
---|---|
Molecular Weight |
145.16 g/mol |
IUPAC Name |
methyl (5R)-5-methyl-1,2-oxazolidine-5-carboxylate |
InChI |
InChI=1S/C6H11NO3/c1-6(5(8)9-2)3-4-7-10-6/h7H,3-4H2,1-2H3/t6-/m1/s1 |
InChI Key |
QFAGLQNRTHQKEK-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@@]1(CCNO1)C(=O)OC |
Canonical SMILES |
CC1(CCNO1)C(=O)OC |
Origin of Product |
United States |
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